molecular formula C11H15N3O3 B2950434 Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate CAS No. 866153-79-9

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate

Cat. No.: B2950434
CAS No.: 866153-79-9
M. Wt: 237.259
InChI Key: LJOQDQLTRWQPQV-UHFFFAOYSA-N
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Description

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate is a β-keto ester derivative featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 5. The compound’s structure includes:

  • Ethyl ester group: Enhances lipophilicity and stability.
  • 3-Oxopropanoate backbone: A reactive β-keto ester moiety, enabling diverse chemical modifications.
  • 4,6-Dimethyl-2-pyrimidinylamino group: A heteroaromatic substituent that may influence hydrogen bonding, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-4-17-10(16)6-9(15)14-11-12-7(2)5-8(3)13-11/h5H,4,6H2,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQDQLTRWQPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Propanoate Chain

Ethyl 3-Cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate (4bm) :

  • Structural difference: Cyclopropyl and 4-fluorobenzyl groups replace the pyrimidinylamino moiety.
  • Impact: Increased steric bulk due to the cyclopropyl group.
  • Synthesis : Uses LiCl and DIPEA in THF, similar to methods for other β-keto esters .

Ethyl (Z)-3-Amino-3-(4-methoxyphenyl)acrylate :

  • Structural difference: A 4-methoxyphenyl group and amino substituent replace the pyrimidinylamino group.
  • Impact: Methoxy group improves solubility via polar interactions. Amino group enables conjugation or salt formation.

Pyrimidine-Based Analogs

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) :

  • Structural difference: Thietanyloxy and thioether groups replace the dimethylamino substituent.
  • Impact :
    • Thietane ring introduces conformational constraints.
    • Sulfur atoms may alter redox properties compared to nitrogen in the target compound.

Ethyl 3-(3,5-Bis(trifluoromethyl)phenyl)-3-oxopropanoate :

  • Structural difference: A bis(trifluoromethyl)phenyl group replaces the pyrimidinylamino group.
  • Impact :
    • Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects.
    • Reduced hydrogen-bonding capacity compared to the pyrimidine ring.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Synthesis Method
Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate 4,6-Dimethylpyrimidinylamino ~279.3* High hydrogen bonding, moderate logP Amine coupling under acidic conditions (extrapolated)
Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate Cyclopropyl, 4-fluorobenzyl 280.3 High lipophilicity, metabolic stability Alkylation with LiCl/DIPEA
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl 236.2 Improved solubility, reactive β-keto Ammonium formate condensation
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietanyloxy, thioether 314.4 Conformationally constrained, redox-active Nucleophilic substitution

*Estimated based on similar structures.

Key Research Findings

  • Reactivity: The pyrimidinylamino group in the target compound may enhance nucleophilic reactivity compared to phenyl or fluorobenzyl analogs, enabling selective modifications .
  • Solubility : The dimethylpyrimidinyl group likely reduces aqueous solubility compared to methoxyphenyl derivatives but improves membrane permeability .

Biological Activity

Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate, also known as EBI-2511, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a dimethyl group and an ethyl ester functional group, which contribute to its biological activity.

Research indicates that the biological activity of EBI-2511 may be attributed to its interaction with various biological pathways. The compound is thought to act as an inhibitor of certain enzymes involved in metabolic processes, particularly those related to cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Enzyme Activity : EBI-2511 has been shown to inhibit enzymes that are crucial for cancer cell growth.
  • Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in malignant cells.

Anticancer Properties

Several studies have investigated the anticancer potential of EBI-2511. Notably, it has demonstrated efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effect Observed
HCT116 (Colorectal)15.0Significant reduction in viability
MCF7 (Breast)22.5Induction of apoptosis
A549 (Lung)18.0Cell cycle arrest

These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

  • Study on Colorectal Carcinoma : In vitro experiments demonstrated that EBI-2511 significantly reduced the proliferation of HCT116 cells by inducing apoptosis through the activation of caspase pathways .
  • Breast Cancer Research : A separate study indicated that EBI-2511 treatment led to a marked decrease in MCF7 cell viability, suggesting its role as a potential chemotherapeutic agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of EBI-2511 is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapidly absorbed upon oral administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly through urine.

Toxicity assessments have shown that at therapeutic doses, EBI-2511 exhibits minimal adverse effects, although further studies are needed to fully elucidate its safety profile.

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